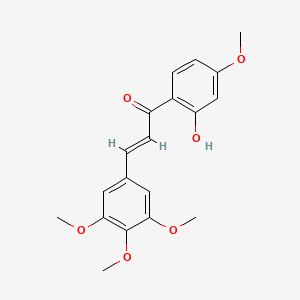

2'-Hydroxy-3,4,4',5-tetramethoxychalcone

Description

Properties

IUPAC Name |

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-22-13-6-7-14(16(21)11-13)15(20)8-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11,21H,1-4H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIYSMJCFMKYPL-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of Tetramethoxychalcones in Oncology: Mechanistic Diversity and Translational Protocols

Executive Summary

Tetramethoxychalcones (TMCs) represent a privileged scaffold in medicinal chemistry, distinguished by their ability to pleiotropically modulate oncogenic signaling. Unlike non-substituted chalcones, the tetramethoxy-derivatives exhibit enhanced lipophilicity and metabolic stability, allowing for superior cellular permeation. This technical guide analyzes the dualistic pharmacology of TMCs—ranging from tubulin destabilization to STAT3/NF-κB inhibition—and provides validated experimental workflows for assessing their therapeutic efficacy.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)

The anticancer potency of chalcones (1,3-diphenyl-2-propen-1-one) is heavily reliant on the substitution pattern of the A and B rings. Tetramethoxychalcones, specifically those bearing a 3,4,5-trimethoxy motif on Ring A, mimic the pharmacophore of Combretastatin A-4 , a potent vascular disrupting agent.

Key SAR Determinants:

-

The Trimethoxy Motif (Ring A): Essential for high-affinity binding to the colchicine-binding site on

-tubulin. This steric arrangement prevents microtubule polymerization. -

The Enone Linker: The

-unsaturated ketone acts as a Michael acceptor, allowing covalent interaction with cysteine residues in target proteins (e.g., IKK -

Ring B Substitution:

-

4,3',4',5'-Tetramethoxychalcone (TMOC): Shifts activity away from tubulin binding toward STAT3 and NF-κB inhibition.

-

2',4',3,5-Tetramethoxychalcone: Often retains tubulin-binding affinity and exhibits strong P-glycoprotein (P-gp) inhibitory activity, reversing Multi-Drug Resistance (MDR).

-

Part 2: Mechanistic Pharmacology

Mechanism A: Microtubule Destabilization

Certain TMCs bind to the interface between

-

G2/M Phase Arrest: Failure to form the mitotic spindle.

-

Catastrophe: Rapid depolymerization of existing microtubules.

-

Vascular Disruption: Endothelial cell retraction in tumor vasculature.

Mechanism B: Signal Transduction Modulation (TMOC)

The specific derivative 4,3',4',5'-TMOC functions independently of tubulin. Instead, it targets the JAK/STAT3 and NF-κB axes.

-

STAT3 Inhibition: TMOC prevents the phosphorylation of STAT3 (Tyr705), blocking its dimerization and nuclear translocation. This downregulates anti-apoptotic genes like Bcl-xL and Cyclin D1.

-

MDR Reversal: TMCs act as pseudosubstrates or competitive inhibitors of ABC transporters (P-gp/ABCB1), preventing the efflux of chemotherapeutics like doxorubicin.

Visualization: The TMOC Signaling Network

The following diagram illustrates the pleiotropic effects of TMOC on ovarian and breast cancer cells, highlighting the divergence between tubulin-dependent and tubulin-independent pathways.

Figure 1: Pleiotropic signaling modulation by Tetramethoxychalcones (TMOC).[1] Note the bifurcation between tubulin-targeting analogs and STAT3-targeting analogs.

Part 3: Preclinical Evaluation Protocols

To validate the specific mechanism of a novel TMC derivative, the following self-validating protocols are recommended.

Protocol 1: Tubulin Polymerization Kinetics (Turbidimetric Assay)

Objective: Determine if the TMC acts as a direct microtubule destabilizer. Principle: Tubulin polymerization increases solution turbidity (absorbance at 340 nm). Inhibitors prevent this increase.

Reagents:

-

Purified Porcine Brain Tubulin (>99%).

-

GTP (1 mM stock).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Controls: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO (Vehicle).

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

-

Dosing: Add 2 µL of TMC (final conc. 5, 10, 20 µM) or controls to a pre-warmed (37°C) 96-well half-area plate.

-

Initiation: Dispense 50 µL of cold tubulin mixture into wells.

-

Measurement: Immediately transfer to a spectrophotometer heated to 37°C. Measure OD340 every 30 seconds for 60 minutes.

-

Validation:

Protocol 2: P-gp Efflux Inhibition (Rhodamine 123 Assay)

Objective: Assess the ability of TMC to reverse MDR by inhibiting P-glycoprotein. Cell Line: L5178Y-MDR (MDR1 transfected) vs. L5178Y-Parental.[2]

Workflow:

-

Seeding: Seed

cells/mL in 6-well plates. -

Treatment: Treat cells with TMC (0.5 - 5.0 µM) or Verapamil (Positive Control, 10 µM) for 2 hours.

-

Loading: Add Rhodamine 123 (Rh123, 5 µM) and incubate for an additional 30 minutes at 37°C in the dark.

-

Efflux Phase: Wash cells 2x with cold PBS. Resuspend in Rh123-free medium containing the TMC and incubate for 1 hour (allows efflux to occur).

-

Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).

-

Calculation:

-

A FAR > 1.0 indicates P-gp inhibition (retention of dye).

-

Part 4: Quantitative Data Summary

The following table synthesizes IC50 values from key studies, illustrating the structure-dependent selectivity of TMCs.

| Compound | Cell Line | Target/Mechanism | IC50 (µM) | Ref |

| 4,3',4',5'-TMOC | A2780 (Ovarian) | STAT3 / Cell Cycle (G1) | 4.2 | [1] |

| 4,3',4',5'-TMOC | A2780/CDDP (Cisplatin Res.) | STAT3 / Apoptosis | 5.1 | [1] |

| 3-OH-4,3',4',5'-TMC | A549 (Lung) | NF-κB Inhibition | 1.8 | [2] |

| 2',4-OH-4',6'-OMe | MCF-7 (Breast) | Autophagy / G2/M | 8.5 | [3] |

| 3,4,5-trimethoxy-chalcone | L5178Y-MDR | P-gp Inhibition (MDR Reversal) | 0.19 | [4] |

Note: The 3,4,5-trimethoxy A-ring derivatives generally show higher potency in MDR models compared to 4,3',4',5' patterns which favor signaling kinase inhibition.

Part 5: References

-

Qi, Z., et al. (2014). Tetramethoxychalcone, a Chalcone Derivative, Suppresses Proliferation, Blocks Cell Cycle Progression, and Induces Apoptosis of Human Ovarian Cancer Cells.[1] PLoS ONE, 9(9), e106206.[5]

-

Tian, Y., et al. (2009). Structure-Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3',4',5'-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor kappaB Inhibitors and Their Anticancer Activities.[6] Journal of Medicinal Chemistry, 52(22), 7228–7235.

-

Díaz-García, A., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. International Journal of Molecular Sciences, 24(13), 10854.

-

Molnár, J., et al. (2004). MDR-reversal activity of chalcones. Anticancer Research, 24(2B), 837-841.

Sources

- 1. Tetramethoxychalcone, a Chalcone Derivative, Suppresses Proliferation, Blocks Cell Cycle Progression, and Induces Apoptosis of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reversal of multidrug resistance of cancer through inhibition of P-glycoprotein by 5-bromotetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetramethoxychalcone, a chalcone derivative, suppresses proliferation, blocks cell cycle progression, and induces apoptosis of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Role of Methoxy Substitution in Chalcone Cytotoxicity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction to Chalcones as Anticancer Scaffolds

Chalcones are a class of natural and synthetic compounds that serve as a foundational scaffold in a wide array of bioactive molecules.[1] As open-chain precursors to flavonoids and isoflavonoids, they possess a characteristic 1,3-diphenyl-2-propene-1-one backbone, consisting of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system.[1][2] This privileged structure has garnered significant attention in medicinal chemistry and oncology research due to the broad spectrum of pharmacological activities its derivatives exhibit, including potent anticancer properties.[2][3]

The cytotoxicity of chalcones against various cancer cell lines is well-documented.[2] Their mechanisms of action are diverse, often involving the modulation of critical cellular processes such as cell cycle progression, apoptosis, and key signaling pathways that are dysregulated in cancer.[4][5][6] The chemical tractability of the chalcone scaffold allows for systematic structural modifications, enabling the fine-tuning of its pharmacological profile. Among the most effective and widely studied modifications is the introduction of methoxy (-OCH₃) groups onto the aromatic rings, a substitution that has proven to be a critical determinant of cytotoxic potency.[3][7]

The Methoxy Group: A Potent Modulator of Cytotoxicity

The methoxy group, while simple in structure, exerts a profound influence on the biological activity of the chalcone scaffold. Its impact stems from a combination of electronic and steric effects. As an electron-donating group, it can alter the electron distribution across the α,β-unsaturated carbonyl system, which is a key pharmacophore responsible for interacting with biological targets.[5] Furthermore, the number and position of methoxy substituents on the aromatic rings are critical factors that dictate the molecule's overall conformation, lipophilicity, and ability to bind to specific protein targets, thereby influencing both cytotoxic potency and the mechanism of action.[7][8][9] Studies have consistently shown that methoxylated chalcones are structurally similar to potent, naturally occurring anticancer agents like combretastatin A-4, which is known to target tubulin.[7]

Structure-Activity Relationship (SAR) of Methoxy-Substituted Chalcones

The exploration of structure-activity relationships (SAR) for methoxy-substituted chalcones has provided invaluable insights for designing more potent and selective anticancer agents.

Influence of Methoxy Position and Number

The anticancer activity of methoxy-substituted chalcones is significantly dependent on the specific placement and quantity of the methoxy groups on both Ring A and Ring B.[3][9]

-

Polymethoxylation: A recurring finding in numerous studies is that the presence of multiple methoxy groups generally enhances cytotoxicity.[7] Trimethoxy-substituted chalcones, in particular, often show exceptionally high potency.[10][11][12]

-

Positional Effects: The specific location (ortho, meta, para) of the methoxy group has a significant impact. For instance, a comparison of chalcones with methoxy groups at different positions revealed that substitution at the ortho position can lead to greater cytotoxic activity compared to meta or para substitutions.[7] Conversely, for inhibiting the ABCG2 transporter (a protein associated with multidrug resistance), methoxy substitution at position 4 of the B-ring had a negative effect, while substitutions at positions 3 and 5 were beneficial.[8] This highlights that the optimal substitution pattern is often target-dependent.

The Significance of the Trimethoxy Phenyl Moiety

One of the most consistently observed SAR findings is the potent cytotoxic activity associated with a 3,4,5-trimethoxy substitution pattern on Ring B.[10][12] This motif is present in highly effective tubulin polymerization inhibitors, including colchicine.[7] Chalcones bearing this 3,4,5-trimethoxyphenyl group often exhibit cytotoxicity in the nanomolar to low micromolar range.[11] The trimethoxy arrangement is thought to facilitate strong binding within the colchicine-binding site of β-tubulin, a key mechanism for inducing mitotic arrest and apoptosis.[11][13]

Comparative Cytotoxicity Data (IC₅₀ Values)

The efficacy of methoxy-substituted chalcones is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The table below summarizes IC₅₀ values for representative methoxy-chalcones against various human cancer cell lines, illustrating the impact of substitution patterns.

| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| (3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one) | HeLa (Cervical) | 0.019 | [10][14] |

| HCT15 (Colon) | 0.020 | [10][14] | |

| A549 (Lung) | 0.022 | [10][14] | |

| (3-(3,5-dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one) | HeLa, HCT15, A549 | "Better IC₅₀ values" | [10][14] |

| 2'-hydroxy-4'-methoxychalcone derivative | MCF-7 (Breast) | ~15 | [15] |

| 4-methoxychalcone (Parent Compound) | HepG2 (Liver) | >10 (low activity) | [7] |

| 2',6'-dimethoxy, 4-methoxy chalcone | HepG2 (Liver) | ~2.5 | [7] |

| Chalcone with prenyl group (Ring A) and methoxy group (Ring B) | MCF-7 (Breast) | 4.19 | [16] |

Key Mechanisms of Methoxy-Chalcone Induced Cytotoxicity

Methoxy-substituted chalcones exert their anticancer effects through multiple, often interconnected, cellular mechanisms.

Inhibition of Tubulin Polymerization

A primary mechanism for many potent methoxylated chalcones is the disruption of microtubule dynamics.[17] Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis.[18] Methoxy-chalcones, particularly those with a trimethoxyphenyl ring, often bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[11][13] This interference with microtubule assembly triggers a mitotic checkpoint, arresting cells in the G2/M phase of the cell cycle.[11][19]

Caption: Methoxy-chalcones bind to β-tubulin, inhibiting microtubule formation and leading to cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Methoxy-substituted chalcones are potent inducers of apoptosis.[2][10] This can be triggered through multiple pathways:

-

Intrinsic Pathway: Following tubulin disruption and mitotic arrest, stress signals can lead to a decrease in the mitochondrial membrane potential, releasing pro-apoptotic factors like cytochrome c and activating the caspase cascade (e.g., caspase-9 and caspase-3).[2][11]

-

Extrinsic Pathway: Some chalcones can enhance apoptosis induced by other agents, such as TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), in prostate cancer cells.

Studies using flow cytometry and chromatin condensation assays have confirmed the apoptotic nature of cell death induced by these compounds.[10][14]

Cell Cycle Arrest

Beyond the G2/M arrest caused by tubulin inhibition, methoxy-chalcones can also induce cell cycle arrest at other checkpoints. Flow cytometry analysis has shown that different chalcone derivatives can arrest cells in the G1 phase by downregulating key proteins like cyclin D1 and CDK4, or in the G2/M phase.[19][20] The specific phase of arrest often depends on the chalcone's substitution pattern and the cancer cell type being studied.[19][21]

Modulation of Signaling Pathways (e.g., NF-κB)

Chronic inflammation and aberrant signaling pathways are hallmarks of cancer. The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation, and it is often constitutively active in cancer cells.[4][5] Certain methoxy-substituted chalcones have been identified as potent inhibitors of NF-κB activation.[4] Their cytotoxic effects correlate well with their NF-κB inhibitory activity, suggesting this is a significant component of their anticancer mechanism.[4]

Essential Experimental Protocols

Validating the cytotoxic effects of novel chalcone derivatives requires robust and standardized in vitro assays.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23] Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[23]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5x10⁴ cells/mL) and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[22][24]

-

Compound Treatment: Prepare serial dilutions of the methoxy-chalcone derivatives in culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide).[22]

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[24][25]

-

MTT Addition: Remove the treatment medium. Add a fresh solution of MTT (e.g., 5 mg/mL in PBS, diluted in medium) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[22][23]

-

Formazan Solubilization: Carefully remove the MTT solution. Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard experimental workflow for determining chalcone cytotoxicity using the MTT assay.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the methoxy-chalcone at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).[19]

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to form a pellet.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000-30,000 events (cells) per sample.[27]

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms. Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.[21] Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells.

Conclusion and Future Directions

The strategic placement of methoxy groups on the chalcone scaffold is a proven and highly effective method for enhancing cytotoxic potential against a multitude of cancer cell lines. Structure-activity relationship studies have consistently demonstrated that the number and position of these substitutions are critical, with polymethoxylated compounds, particularly those featuring a 3,4,5-trimethoxyphenyl moiety, exhibiting superior activity. The primary mechanisms of action involve the disruption of microtubule dynamics leading to G2/M cell cycle arrest and the subsequent induction of apoptosis.

Future research should focus on:

-

Improving Selectivity: Designing novel analogs that exhibit higher toxicity towards cancer cells while minimizing effects on non-cancerous cells.

-

Overcoming Resistance: Investigating the efficacy of methoxy-chalcones in multidrug-resistant cancer models and exploring their potential to inhibit resistance-conferring proteins like ABC transporters.[8]

-

In Vivo Studies: Progressing the most promising lead compounds from in vitro assays to preclinical in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Exploring the synergistic effects of methoxy-chalcones when used in combination with existing chemotherapeutic agents to enhance treatment outcomes and reduce dosages.

By leveraging the foundational knowledge of methoxy group effects, researchers are well-positioned to develop the next generation of chalcone-based therapeutics for cancer treatment.

References

- Benchchem. Methoxy-Substituted Chalcones: A Comparative Guide to Anticancer Activity.

- Kumar, B. V., et al. (2013). Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential. PubMed.

- Srinivasan, B., et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. J Med Chem, 52(22), 7228-35.

- Benchchem. A Comparative Guide to the Structure-Activity Relationship of 4'-Methoxychalcone Analogs.

- Sala, M., et al. (2021). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI.

- Li, Y., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega.

- Riva, B., et al. (2020). Chalcones: Synthetic Chemistry Follows Where Nature Leads. PMC.

- Sciforum. 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents.

- Boumendjel, A., et al. (2014). Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity. PMC.

- Perjési, P., et al. (2009). Different effects of two cyclic chalcone analogues on cell cycle of Jurkat T cells. PubMed.

- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assessment of cis-Chalcones.

- Benchchem. Application Notes & Protocols: Development of Anticancer Agents from 4-Methoxychalcone Derivatives.

- Kamal, A., et al. (2015). Synthesis of Chalcones with Anticancer Activities. PMC.

- Zhou, B., et al. (2013). Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. PMC.

- Li, C., et al. (2020). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. PMC.

- ResearchGate. Results of cell cycle analysis using flow cytometry after treatment...

- Semantic Scholar. Synthesis of Methoxy‐substituted Chalcones and in vitro Evaluation of their Anticancer Potential.

- PMC. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents.

- Novilla, A., et al. Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines.

- ResearchGate. Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities.

- ResearchGate. The cell cycle analysis after 72 hr of treatment with the selected...

- Lee, Y-L., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. PMC.

- León-González, F., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. PMC.

- Al-Nahrain Journal of Science. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays.

- ResearchGate. Anticancer and antimicrobial activity of methoxy amino chalcone derivatives.

- Novilla, A., et al. (2019). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines.

- Suwito, H., et al. (2015). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica.

- ResearchGate. The structures of selected chalcones that inhibit tubulin assembly.

- Ducki, S. (2014). Antimitotic Chalcones and Related Compounds as Inhibitors of Tubulin Assembly. ResearchGate.

- Abcam. MTT assay protocol.

- Horton, T. MTT Cell Assay Protocol.

- Benchchem. Biological Activities of Chalcone Derivatives: A Technical Guide for Drug Discovery and Development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic Activity of Methoxy-4’amino Chalcone Derivatives Against Leukemia Cell Lines | Novilla | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

- 10. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. sciforum.net [sciforum.net]

- 16. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Different effects of two cyclic chalcone analogues on cell cycle of Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. anjs.edu.iq [anjs.edu.iq]

- 27. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2'-Hydroxy-3,4,4',5-tetramethoxychalcone Target Signaling Pathways

The following technical guide details the target signaling pathways, mechanism of action, and experimental validation for 2'-Hydroxy-3,4,4',5-tetramethoxychalcone .

Executive Summary & Chemical Profile

2'-Hydroxy-3,4,4',5-tetramethoxychalcone (often structurally identified as (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one ) is a synthetic or naturally derived polymethoxychalcone. It belongs to a class of flavonoids characterized by an open-chain C6-C3-C6 backbone.

This compound is distinguished by two critical pharmacophores:

-

3,4,5-Trimethoxyphenyl B-Ring: A structural motif highly specific for binding to the colchicine site of tubulin, acting as a potent microtubule destabilizing agent (MDA).

-

2'-Hydroxy-4'-methoxy A-Ring: A substitution pattern associated with the inhibition of inflammatory pathways (NF-κB) and enhancement of metabolic stability compared to non-hydroxylated analogs.

Chemical Identity

| Property | Detail |

| IUPAC Name | (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

| Common Abbreviation | 2'-H-3,4,4',5-TMC |

| Molecular Formula | C₁₉H₂₀O₆ |

| Molecular Weight | 344.36 g/mol |

| Key Structural Features | |

| Primary Targets |

Primary Signaling Modules

The biological activity of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone is mediated through a multi-target mechanism. It acts as a "molecular glue" for tubulin while simultaneously suppressing survival signaling in neoplastic cells.

Module A: Microtubule Destabilization & G2/M Arrest

The most potent effect of this chalcone is its direct interaction with the colchicine-binding site on

-

Mechanism: The 3,4,5-trimethoxy motif mimics the A-ring of colchicine and combretastatin A-4 (CA-4). The chalcone binds to the interface between

- and -

Consequence: This binding sterically hinders the incorporation of GTP-tubulin into the growing microtubule plus-end.

-

Outcome: Catastrophic depolymerization of the microtubule cytoskeleton leads to G2/M phase cell cycle arrest , formation of abnormal mitotic spindles, and subsequent "mitotic catastrophe."

Module B: NF-κB Suppression & Anti-Inflammation

The

-

Target: IκB Kinase (IKK) complex, specifically Cys-179 of IKK

. -

Action: Direct alkylation or steric inhibition prevents the phosphorylation of IκB

. -

Result: IκB

is not ubiquitinated or degraded; the NF-κB p65/p50 dimer remains sequestered in the cytoplasm, preventing the transcription of pro-survival and pro-inflammatory genes (e.g., COX-2, iNOS, Bcl-xL).

Module C: Mitochondrial Apoptosis (Intrinsic Pathway)

Following G2/M arrest, the cell activates the intrinsic apoptotic machinery.

-

Signaling: The collapse of the cytoskeleton releases Bim (a BH3-only protein) from the dynein motor complex.

-

Mitochondrial Effect: Bim activates Bax/Bak, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).

-

Execution: Cytochrome c release activates Caspase-9 and subsequently Caspase-3, leading to PARP cleavage and DNA fragmentation.

Visualizing the Signaling Network

The following diagram illustrates the dual-action mechanism: Tubulin inhibition leading to mitotic arrest and NF-κB inhibition leading to survival suppression.

Caption: Dual-targeting mechanism showing tubulin depolymerization (left) and NF-κB suppression (right) converging on apoptosis.

Experimental Protocols & Validation

To rigorously validate these pathways, the following experimental workflows are recommended. These protocols are designed to be self-validating control systems.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Confirm direct interaction with tubulin rather than non-specific toxicity.

-

Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), Fluorescence reporter (DAPI or specialized tubulin dye).

-

Setup:

-

Prepare 384-well plate with tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Add 2'-Hydroxy-3,4,4',5-TMC at graded concentrations (0.1, 1, 5, 10 μM).

-

Controls: Paclitaxel (stabilizer control), Colchicine (destabilizer control), DMSO (vehicle).

-

-

Measurement: Initiate polymerization by warming to 37°C. Monitor fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.

-

Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

-

Expected Result: A dose-dependent decrease in Vmax and final plateau height, mimicking the Colchicine curve.

-

Protocol B: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: Visualize the blockade of p65 entry into the nucleus.

-

Cell Line: HeLa or RAW 264.7 macrophages.

-

Treatment:

-

Pre-treat cells with Compound (5-10 μM) for 1 hour.

-

Stimulate with TNF-α (10 ng/mL) or LPS (1 μg/mL) for 30 minutes.

-

-

Staining:

-

Fix with 4% Paraformaldehyde. Permeabilize with 0.2% Triton X-100.

-

Primary Ab: Anti-NF-κB p65 (Rabbit mAb).

-

Secondary Ab: Alexa Fluor 488 (Green).

-

Counterstain: DAPI (Blue, Nuclei).

-

-

Quantification: Calculate the ratio of Nuclear/Cytoplasmic mean fluorescence intensity.

-

Validation: The compound should maintain a ratio < 1.0 (cytoplasmic retention) even under stimulation.

-

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify G2/M arrest.

-

Workflow:

-

Treat cells for 24 hours.

-

Harvest and fix in 70% ice-cold ethanol (-20°C overnight).

-

Wash and stain with Propidium Iodide (PI) + RNase A.

-

-

Gating Strategy:

-

Gate single cells (FSC-A vs FSC-H).

-

Analyze histogram of PI fluorescence (FL2-A).

-

-

Interpretation: Look for a significant increase in the 4N DNA content peak (G2/M) compared to the DMSO control (2N, G1).

Quantitative Data Summary (Reference Values)

The following values are representative of 3,4,5-trimethoxychalcone analogs with A-ring hydroxylation.

| Assay | Metric | Typical Value | Interpretation |

| Cytotoxicity (MTT) | IC₅₀ (MCF-7, A549) | 0.1 - 2.0 μM | Highly potent antiproliferative |

| Tubulin Inhibition | IC₅₀ (Polymerization) | 1.5 - 3.0 μM | Direct microtubule destabilizer |

| NF-κB Inhibition | IC₅₀ (Reporter Assay) | 2.0 - 5.0 μM | Effective anti-inflammatory |

| Apoptosis | % Annexin V+ Cells | >40% at 24h (5 μM) | Strong inducer of cell death |

Therapeutic Implications & Drug Development

The unique structure of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone offers specific advantages in drug design:

-

Vascular Disruption: Like Combretastatin A4, this compound targets the neovasculature of solid tumors, potentially causing tumor necrosis via blood flow shutdown.

-

MDR Evasion: Polymethoxychalcones are poor substrates for P-glycoprotein (P-gp/ABCB1). This allows them to remain effective in multidrug-resistant cancer cell lines (e.g., Taxol-resistant phenotypes).

-

Metabolic Stability: The 2'-OH group forms an intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the conformation and protects the carbonyl from rapid metabolic reduction, extending the plasma half-life compared to non-hydroxylated chalcones.

Experimental Workflow Diagram

Caption: Standardized development workflow from synthesis to biological validation.

References

-

Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues. Bioorganic & Medicinal Chemistry. (2009).

-

Source:

-

-

Structure-Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3',4',5'-tetramethoxychalcone... as Potent NF-κB Inhibitors. Journal of Medicinal Chemistry. (2009).

-

Source:

-

-

Evaluation of 2',4'-dihydroxy-3,4,5-trimethoxychalcone as antimitotic agent. European Journal of Medicinal Chemistry. (2014).

-

Source:

-

-

Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones. Current Cancer Drug Targets. (2013).

-

Source:

-

-

PubChem Compound Summary: (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.

-

Source:

-

Bioavailability and pharmacokinetics of tetramethoxychalcone derivatives

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Tetramethoxychalcone Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Chalcone Conundrum in Drug Development

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a "privileged structure" in medicinal chemistry.[1][2] Their synthetic accessibility, typically through the Claisen-Schmidt condensation, allows for extensive structural diversification, leading to a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Among these, tetramethoxychalcone derivatives have emerged as particularly promising candidates. For instance, specific isomers have been shown to suppress critical oncogenic pathways like NF-κB and STAT3, demonstrating significant preclinical efficacy.[1][2][7][8][9]

However, the journey from a promising preclinical compound to a clinically viable therapeutic is fraught with challenges, chief among them being poor pharmacokinetic properties. Many potent chalcone derivatives are lipophilic, leading to low aqueous solubility and, consequently, poor absorption and low bioavailability.[10][11] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals navigating the complexities of evaluating and optimizing the bioavailability and pharmacokinetics of this important class of molecules. We will move beyond theoretical descriptions to provide actionable, field-proven insights and detailed experimental protocols, grounding our discussion in the principles of Absorption, Distribution, Metabolism, and Excretion (ADME).

Section 1: Understanding the Pharmacokinetic Profile: Core Concepts

The therapeutic efficacy of any drug is inextricably linked to its ability to reach the target site in sufficient concentration and for an adequate duration. Pharmacokinetics (PK) is the study of "what the body does to the drug." For tetramethoxychalcone derivatives, a thorough understanding of core PK parameters is the first step in predicting in vivo performance and identifying liabilities.

Key Pharmacokinetic Parameters

-

Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma after administration. It is a critical indicator of absorption rate and extent.

-

Tmax (Time to Cmax): The time at which Cmax is reached. It provides an indication of how quickly the drug is absorbed.

-

AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve. It reflects the extent of absorption and overall bioavailability.

-

Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low oral bioavailability is a common challenge for chalcone derivatives.[11][12]

-

Clearance (CL): The volume of plasma cleared of the drug per unit time. It is a measure of the body's efficiency in eliminating the drug.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vd suggests extensive distribution into tissues.

-

Half-life (t½): The time required for the drug concentration in the plasma to decrease by half. It is a key determinant of the dosing interval.

These parameters are not mere numbers; they are diagnostic tools that inform critical decisions in the drug development pipeline, from lead optimization to formulation design.

Section 2: Preclinical Assessment of ADME Properties

Before committing to costly and complex in vivo studies, a battery of in vitro and in silico tests can provide crucial early insights into the potential pharmacokinetic behavior of tetramethoxychalcone derivatives.

In Silico ADME/T Prediction

Computational tools offer a rapid and cost-effective first pass to flag potential liabilities.[3] Platforms like SwissADME and pkCSM can predict a range of properties based on the chemical structure alone.[13][14][15]

-

Key Predictions:

-

Lipinski's Rule of Five: Assesses "drug-likeness" and predicts poor oral absorption or permeation.

-

Solubility: Predicts aqueous solubility, a common hurdle for chalcones.

-

GI Absorption: Estimates the likelihood of absorption from the gastrointestinal tract.

-

CYP450 Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic pathways.

-

Toxicity: Flags potential mutagenicity (AMES test) or other toxicities.[14]

-

While predictive, these models are invaluable for prioritizing compounds and guiding the design of subsequent experimental studies.

In Vitro Experimental Systems

1. Caco-2 Permeability Assay

This assay is the gold standard for predicting intestinal drug absorption. It utilizes a monolayer of Caco-2 cells (a human colorectal adenocarcinoma cell line) that differentiates to form tight junctions, mimicking the intestinal epithelial barrier.

-

Principle: The assay measures the rate of flux of a compound from the apical (lumen) side to the basolateral (blood) side of the cell monolayer. The resulting apparent permeability coefficient (Papp) is used to classify compounds as having low, medium, or high absorption potential.

2. Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing cytochrome P450 (CYP) enzymes.

-

Principle: The test compound is incubated with liver microsomes and NADPH (a necessary cofactor). The concentration of the parent compound is measured over time to determine its rate of depletion. This allows for the calculation of in vitro half-life and intrinsic clearance, which are key indicators of first-pass metabolism.

-

Preparation:

-

Prepare a stock solution of the tetramethoxychalcone derivative in a suitable organic solvent (e.g., DMSO).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a 20 mM NADPH stock solution in buffer.

-

-

Incubation:

-

In a 96-well plate, combine the reaction buffer, microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound using a validated LC-MS/MS method.[16]

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Section 3: In Vivo Pharmacokinetic Studies

In vivo studies provide the definitive data on how a drug behaves in a whole biological system. Rodent models, particularly rats, are commonly used for initial PK screening.

Experimental Design and Workflow

A well-designed in vivo PK study is critical for generating reliable data. The overall workflow involves careful planning of the dosing route, dose level, sampling schedule, and bioanalytical method.

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol: Oral Pharmacokinetic Study in Rats

This protocol outlines the key steps for assessing the oral PK of a tetramethoxychalcone derivative in rats. All procedures must be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[17]

-

Animal Preparation:

-

Use male Sprague-Dawley or Wistar rats (n=3-5 per group), acclimated for at least one week.

-

Fast animals overnight (~12 hours) before dosing, with free access to water.

-

-

Formulation and Dosing:

-

Prepare the tetramethoxychalcone derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) to create a homogenous suspension.

-

Administer the formulation via oral gavage at the desired dose (e.g., 10 mg/kg). Record the exact time of dosing.

-

-

Blood Sampling:

-

Collect blood samples (~100-200 µL) from the tail vein or a cannulated vessel at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Processing:

-

Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to clean, labeled tubes.

-

Store the plasma samples at -80°C until bioanalysis.

-

-

Bioanalysis and PK Calculation:

-

Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate Cmax, Tmax, AUC, t½, etc.

-

Interpreting In Vivo Data

| Chalcone Derivative | Dose & Route | Cmax (µg/mL) | Tmax (h) | Key Finding | Reference |

| Derivative 1 | 3.84 mg/kg (IP) | 1.96 ± 0.46 | 0.33 ± 0.05 | Low Bioavailability | [11] |

| Derivative 2 | 4.85 mg/kg (Oral) | 69.89 ± 5.49 | 3.4 ± 0.79 | Low Bioavailability | [11] |

| Derivative 3 | 3.64 mg/kg (Oral) | 3.74 ± 1.64 | 2.83 ± 0.87 | Low Bioavailability | [11] |

Table 1: Example pharmacokinetic parameters for selected chalcone derivatives in New Zealand White rabbits.

Section 4: Bioanalytical Methods for Quantification

Accurate quantification of tetramethoxychalcone derivatives in complex biological matrices like plasma is fundamental to any PK study. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.

LC-MS/MS Method Development

-

Principle: LC-MS/MS combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. The method relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion (the parent drug) is selected and fragmented, and a specific product ion is monitored for quantification.[19] This provides exceptional specificity, minimizing interference from endogenous matrix components.[16]

Sources

- 1. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chalcone Derivatives: Promising Starting Points for Drug Design [mdpi.com]

- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetramethoxychalcone, a Chalcone Derivative, Suppresses Proliferation, Blocks Cell Cycle Progression, and Induces Apoptosis of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetramethoxychalcone, a chalcone derivative, suppresses proliferation, blocks cell cycle progression, and induces apoptosis of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. semanticscholar.org [semanticscholar.org]

- 16. uab.edu [uab.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Rapid Microwave-Assisted Synthesis of Tetramethoxychalcones

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed, field-proven protocol for the synthesis of tetramethoxychalcones via a microwave-assisted Claisen-Schmidt condensation. Chalcones are valuable precursors in the biosynthesis of flavonoids and possess a wide spectrum of pharmacological activities, making their efficient synthesis a key objective in medicinal chemistry and drug development.[1][2] Microwave-assisted organic synthesis (MAOS) offers a robust and green alternative to conventional heating methods, drastically reducing reaction times from hours to minutes, improving yields, and minimizing side product formation.[3][4][5][6][7] This guide explains the underlying mechanism, provides a step-by-step experimental workflow, and details the rationale behind critical procedural choices, ensuring both reproducibility and a deep understanding of the synthesis.

Introduction: The Case for Microwave-Assisted Chalcone Synthesis

Chalcones (1,3-diphenyl-2-propen-1-one) are a class of open-chain flavonoids abundant in edible plants.[3] Their core structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry, associated with antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][8]

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an appropriate substituted acetophenone and a substituted benzaldehyde.[3][9] Conventional synthesis protocols often require prolonged reaction times, sometimes extending up to 24 hours at room temperature or under reflux, which can lead to lower yields and the formation of unwanted side products.[3][10]

Microwave-assisted synthesis fundamentally transforms this process. By utilizing microwave irradiation, energy is transferred directly to the polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating.[3][7] This approach not only accelerates the reaction rate but also enhances selectivity and yield, offering a superior method for the rapid generation of chalcone libraries for drug discovery pipelines.[3][8][10]

Reaction Mechanism: The Claisen-Schmidt Condensation

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation. The process can be understood in three key stages:

-

Enolate Formation: A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the α-carbon of the acetophenone derivative, forming a reactive enolate ion.

-

Aldol Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the benzaldehyde derivative, forming a β-hydroxy ketone intermediate (an aldol).

-

Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone. The conjugation of the resulting system provides the thermodynamic driving force for this final step.[5][9]

Microwave irradiation significantly enhances the kinetics of each step, leading to a dramatic reduction in the time required to complete the reaction.[3]

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Detailed Experimental Protocol: Synthesis of 2',3,4,4'-Tetramethoxychalcone

This protocol details the synthesis of a specific tetramethoxychalcone isomer from 2',4'-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde. The principles can be readily adapted for other isomers.

3.1 Materials and Equipment

-

Reagents:

-

2',4'-Dimethoxyacetophenone

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate (EtOAc)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Deionized Water

-

-

Equipment:

-

Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)

-

10 mL microwave reaction vessel with stir bar

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, separatory funnel)

-

Rotary evaporator

-

Melting point apparatus

-

TLC plates (silica gel), chamber, and UV lamp

-

Buchner funnel and filter paper

-

3.2 Step-by-Step Synthesis Procedure

Caption: Experimental workflow for microwave-assisted chalcone synthesis.

-

Reagent Preparation:

-

In a 10 mL microwave reaction vessel containing a magnetic stir bar, combine 2',4'-dimethoxyacetophenone (1.00 g, 5.55 mmol) and 3,4-dimethoxybenzaldehyde (1.02 g, 6.11 mmol, 1.1 eq).

-

Add 5 mL of 95% ethanol and stir for 1 minute to dissolve the solids.

-

Carefully add freshly ground potassium hydroxide (0.47 g, 8.33 mmol, 1.5 eq) to the solution.

-

Scientist's Note: Using freshly ground KOH is crucial as it has a higher surface area and is less likely to have absorbed atmospheric CO₂, which would reduce its basicity. Ethanol is an excellent solvent as it dissolves the reactants and effectively absorbs microwave energy.

-

-

Microwave Irradiation:

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at 120°C (power modulation may be used, typically starting around 150 W) for 3-5 minutes with active stirring.[11]

-

Rationale: Microwave heating dramatically shortens the reaction time compared to conventional methods which can take hours.[3][6] The sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the reaction rate.[10]

-

-

Work-up and Isolation:

-

After irradiation, cool the vessel to room temperature using compressed air.

-

Pour the reaction mixture into a beaker containing approximately 50 g of crushed ice.

-

While stirring, slowly add concentrated HCl dropwise until the solution is acidic (test with litmus or pH paper). A yellow precipitate should form.

-

Causality: Acidification neutralizes the KOH catalyst and protonates the phenoxide intermediate, causing the water-insoluble chalcone to precipitate.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[12]

-

Combine the organic layers and wash them with a saturated solution of NaHCO₃ (50 mL) to remove any residual acid, followed by a final wash with water (50 mL).[12]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

The resulting crude solid should be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure yellow crystals.[12]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.[4][6]

-

Quantitative Data Summary

The following table provides a representative summary of the reaction parameters for the synthesis of 2',3,4,4'-Tetramethoxychalcone.

| Parameter | Value | Rationale / Notes |

| Acetophenone Derivative | 2',4'-Dimethoxyacetophenone | Starting material providing the ketone moiety. |

| Benzaldehyde Derivative | 3,4-Dimethoxybenzaldehyde | Starting material providing the aldehyde moiety. |

| Molar Ratio | 1 : 1.1 : 1.5 | (Acetophenone : Aldehyde : Base) A slight excess of aldehyde ensures complete consumption of the ketone. Excess base drives the reaction to completion. |

| Catalyst | Potassium Hydroxide (KOH) | Strong base for efficient enolate formation.[1] |

| Solvent | Ethanol (95%) | Polar protic solvent, effective for microwave heating and dissolving reactants. |

| Microwave Power | ~150 W (Variable) | Power is modulated to maintain the target temperature. |

| Temperature | 120 °C | Elevated temperature significantly increases the reaction rate.[11] |

| Reaction Time | 3-5 minutes | Drastic reduction from the 12-24 hours often required for conventional methods.[3][10] |

| Typical Yield | >85% | Microwave synthesis often leads to higher yields due to reduced side reactions.[4][5] |

References

- Begell House. (2021, May 12). SYNERGISM OF MUICAT-1 AND MICROWAVE IRRADIATION IN CLAISEN–SCHMIDT CONDENSATION OF BENZALDEHYDE WITH ACETOPHENONE TO CHALCONE.

- National Center for Biotechnology Information. (n.d.). 2′,3,4,4′-Tetramethoxychalcone. PubMed Central.

- Unknown. (n.d.).

- Unknown. (2025, February 23). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions.

- Scholars Research Library. (n.d.). Microwave Assisted Synthesis of Chalcone and Biological Activity.

- Pharmacophore. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES.

- National Center for Biotechnology Information. (n.d.). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PubMed Central.

- Komala, I., et al. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. Semantic Scholar.

- Unknown. (2024, February 15). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid.

- ResearchGate. (2020, January). MICROWAVE-ASSISTED CLAISEN-SCHMIDT CONDENSATION BETWEEN ARYLMETHYL KETONES AND ARYL ALDEHYDES CATALYZED BY CU(OTF) 2 UNDER SOLVENT-FREE CONDITIONS: SYNTHESIS OF CHALCONES.

- Unknown. (2019, August 15). Microwave assisted synthesis of chalcone and its polycyclic heterocyclic analogues as promising antibacterial agents: In vitro, in silico and DFT studies.

- Unknown. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

- ITB Journal. (2021, June 7).

- BenchChem. (n.d.).

- ResearchGate. (2011, January). Synthesis of Chalcones under Microwave Condition.

- National Center for Biotechnology Information. (2024, September 13).

Sources

- 1. dspace.lpu.in:8080 [dspace.lpu.in:8080]

- 2. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nepjol.info [nepjol.info]

- 7. ajrconline.org [ajrconline.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dl.begellhouse.com [dl.begellhouse.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. researchgate.net [researchgate.net]

- 12. 2′,3,4,4′-Tetramethoxychalcone - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Solubility Optimization & Cell Culture Protocols for 2'-Hydroxy-3,4,4',5-tetramethoxychalcone

This is a comprehensive technical guide and protocol set for the solubilization and biological application of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone . This document is designed for researchers requiring high-precision methodologies for in vitro experimentation.

Introduction & Compound Profile

2'-Hydroxy-3,4,4',5-tetramethoxychalcone is a synthetic flavonoid derivative belonging to the chalcone class (1,3-diaryl-2-propen-1-ones).[1] Structurally, it features a 2'-hydroxyl group on the A-ring—critical for intramolecular hydrogen bonding which stabilizes the planar conformation—and four methoxy groups distributed across the A and B rings (specifically positions 3, 4, and 5 on the B-ring and 4' on the A-ring).

This specific substitution pattern imparts significant lipophilicity (high LogP) and poor aqueous solubility, presenting a "solubility cliff" widely encountered in drug discovery. Improper handling leads to micro-precipitation in cell culture media, often mistaken for cytotoxicity or resulting in false-negative IC50 values.

Physicochemical Specifications

| Property | Value | Notes |

| Molecular Formula | C₁₉H₂₀O₆ | |

| Molecular Weight | 344.36 g/mol | |

| Predicted LogP | ~3.8 - 4.2 | Highly Lipophilic |

| Appearance | Yellow to Orange Crystalline Solid | Color due to |

| Solubility (Water) | < 0.1 mg/mL | Practically Insoluble |

| Solubility (DMSO) | > 25 mM (up to 100 mM) | Recommended Stock Solvent |

| Solubility (Ethanol) | ~ 10-20 mM | Moderate solubility; higher volatility risks |

Solubility & Stock Solution Protocol

Core Directive: Do not attempt to dissolve this compound directly in aqueous buffers (PBS, Media). Hydrophobic aggregation will occur immediately.[2]

Protocol A: Preparation of 50 mM DMSO Master Stock

Reagents:

-

Compound: 2'-Hydroxy-3,4,4',5-tetramethoxychalcone (Solid)

-

Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich/ATCC), anhydrous (≥99.9%).

Procedure:

-

Weighing: Accurately weigh 17.22 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube. (Calculation:

. In 1 mL = 50 mM). -

Solvation: Add 1.0 mL of sterile DMSO.

-

Critical Step: Do not vortex immediately.[2] Allow the solvent to wet the powder for 30 seconds.

-

-

Dissolution: Vortex vigorously for 1-2 minutes until the solution is perfectly clear and yellow/orange.

-

Visual Check: Hold the tube against a light source.[2] If any particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquot & Storage: Divide the Master Stock into 50 µL aliquots in sterile amber tubes.

-

Storage: -20°C (Stable for 6 months) or -80°C (Stable for >1 year).

-

Avoid Freeze-Thaw: Limit to a maximum of 3 freeze-thaw cycles to prevent hydrolysis or isomerization.

-

Visualization: Solubilization Workflow

Figure 1: Critical workflow for generating a stable Master Stock solution, emphasizing the requirement for sonication and anhydrous DMSO.

Cell Culture Application Protocols

Challenge: The "Crash" Phenomenon. When a high-concentration DMSO stock is added to aqueous media, the local concentration of the lipophilic compound momentarily exceeds its solubility limit, causing precipitation before dispersion.

Protocol B: The "Intermediate Dilution" Method (Recommended)

This method minimizes the risk of precipitation shock ("crashing out") when treating cells.[2]

Target Concentration: 10 µM in Media (Example) Final DMSO Concentration: 0.1% (v/v)

-

Preparation of 100x Intermediate:

-

Preparation of 2x Dosing Media:

-

Dilute the 10 mM Working Stock 1:500 into pre-warmed complete cell culture media (e.g., DMEM + 10% FBS).

-

Calculation: To make 10 mL of media containing 20 µM compound: Add 20 µL of 10 mM Working Stock to 10 mL Media.

-

Technique: Add the DMSO stock drop-wise to the center of the swirling media. Vortex media immediately.[2]

-

-

Treatment:

Protocol C: Maximum Tolerable DMSO Limits

For this chalcone, the biological effects (e.g., apoptosis) are often observed between 1–50 µM.

-

Safe Zone: < 0.1% DMSO (v/v).[2] Most cell lines (HEK293, HeLa, MCF-7) tolerate this well.

-

Caution Zone: 0.1% – 0.5% DMSO.[2] Use a "Vehicle Control" (DMSO only) in every assay to normalize data.

-

Toxic Zone: > 0.5% DMSO.[2] May induce membrane permeabilization, confounding results.

Visualization: Serial Dilution Strategy

Figure 2: Two-step dilution strategy to prevent precipitation. Always dilute stock into DMSO first if lower concentrations are needed, then into media.

Biological Mechanisms & Assay Validation

Polymethoxychalcones like 2'-Hydroxy-3,4,4',5-tetramethoxychalcone typically act via two primary mechanisms in oncology and inflammation models.

Mechanism 1: Microtubule Destabilization

Similar to colchicine, these chalcones bind to the colchicine-binding site of tubulin, inhibiting polymerization. This leads to G2/M cell cycle arrest.[2]

-

Assay Marker: Western blot for Cyclin B1 (accumulation) or Immunofluorescence for Tubulin structure.[2]

Mechanism 2: NF-κB Pathway Inhibition

The enone moiety (

-

Assay Marker: Reduced nuclear p65 levels; decreased COX-2/iNOS expression.[2]

Visualization: Mechanism of Action

Figure 3: Dual-pathway mechanism targeting Tubulin dynamics and NF-κB signaling, leading to anti-proliferative and anti-inflammatory effects.

Troubleshooting & FAQ

Q1: I see needle-like crystals in my cell culture wells after 24 hours.

-

Cause: The compound precipitated.[2][3] This usually happens if the DMSO stock was added directly to cold media or if the concentration exceeds 50 µM in media.

-

Solution: Pre-warm media to 37°C before adding the compound. Use the "Intermediate Dilution" method (Protocol B).[2] Do not exceed 0.5% DMSO.[2]

Q2: The compound color changed from yellow to clear/colorless.

-

Cause: Loss of conjugation, possibly due to Michael addition with thiols (e.g., Glutathione, Cysteine) in the media or degradation.

-

Solution: Prepare treatment media fresh immediately before use.[2] Do not store diluted media.[2]

Q3: Is this compound light sensitive?

-

Yes. Chalcones can undergo trans-to-cis photoisomerization under UV or intense ambient light.[2]

-

Protocol: Perform all stock handling under low light or in amber tubes. Wrap culture plates in foil if incubating for >48 hours.

References

-

Orlikova, B., et al. (2011). "Dietary chalcones with chemopreventive and chemotherapeutic potential."[2] Genes & Nutrition.[2]

-

Yadav, V. R., et al. (2011). "Molecular targets of synthetic chalcones with anti-inflammatory and anticancer potential."[2] International Immunopharmacology.[2]

-

Mahapatra, D. K., et al. (2015). "Chalcones and their therapeutic targets for the management of cancer: A review." European Journal of Medicinal Chemistry.

-

Sigma-Aldrich. "Product Specification: 2′-Hydroxy-3,4,4′,5′-tetramethoxychalcone."

-

PubChem. "Compound Summary: Chalcone Derivatives and Solubility Data."[2]

Sources

Application Note: Crystallization and Purification of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone

This Application Note is designed for researchers and process chemists focusing on the isolation and purification of 2'-Hydroxy-3,4,4',5-tetramethoxychalcone . The guide prioritizes high-purity isolation techniques, emphasizing the physicochemical behavior of the 2'-hydroxychalcone scaffold.

Executive Summary

The target molecule, 2'-Hydroxy-3,4,4',5-tetramethoxychalcone , is a bioactive flavonoid precursor derived from the Claisen-Schmidt condensation of 2'-hydroxy-4'-methoxyacetophenone (Peonol) and 3,4,5-trimethoxybenzaldehyde .

Achieving pharmaceutical-grade purity (>98%) is often complicated by the presence of unreacted aldehyde and the tendency of polymethoxylated chalcones to "oil out" rather than crystallize due to rotational freedom and low melting points. This guide details a robust purification strategy leveraging the Intramolecular Hydrogen Bond (IMHB) effect specific to 2'-hydroxychalcones to drive selective crystallization.

Physicochemical Context & Solubility Profile[1][2]

Understanding the molecular geometry is critical for solvent selection. The 2'-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C=O ··· H-O).

-

Effect on Polarity: This "locks" the molecule into a planar conformation and reduces the availability of the hydroxyl group for intermolecular hydrogen bonding with solvents. Consequently, the molecule exhibits lower solubility in water and higher solubility in non-polar organic solvents compared to its 4'-hydroxy isomers.

-

Chromophoric Shift: The chelation causes a bathochromic shift; the compound appears deep yellow/orange.

-

Acid/Base Behavior: While phenolic, the 2'-OH is difficult to deprotonate with weak bases (e.g., K₂CO₃) due to the IMHB. Strong bases (NaOH/KOH) will deprotonate it, forming a deep red water-soluble phenolate.

Table 1: Solubility Profile & Solvent Suitability

| Solvent System | Solubility (25°C) | Solubility (Boiling) | Role in Purification |

| Ethanol (Abs.) | Moderate | High | Primary Crystallization Solvent |

| Methanol | High | Very High | Good for initial crude dissolution; often too soluble for high yield. |

| Ethyl Acetate | High | High | Used for extraction; poor for crystallization unless mixed with Hexane. |

| Dichloromethane | Very High | Very High | Solubilizes crude oils; not for crystallization. |

| Water | Insoluble | Insoluble | Anti-solvent. |

| Hexane/Heptane | Low | Moderate | Anti-solvent to induce nucleation. |

Synthesis Workup: The Pre-Crystallization Foundation

Purity starts at the quench. Improper workup traps impurities that inhibit crystal growth.

Reaction Context: Claisen-Schmidt Condensation (Base-Catalyzed). Impurities: Unreacted 3,4,5-trimethoxybenzaldehyde (stubborn oil), Peonol, Aldol intermediates.

Protocol A: Controlled Acidification Workup

Objective: To precipitate the chalcone while keeping unreacted aldehyde in solution or enabling its easy removal.

-

Quench: Pour the basic reaction mixture (deep red) slowly into a stirred mixture of Crushed Ice (500g) and HCl (1N, excess) .

-

Mechanism:[1] The color will shift from Red (Phenolate) to Yellow (Phenol) immediately.

-

Critical Step: Ensure pH < 4. The 2'-OH must be fully protonated to restore the IMHB and precipitate the solid.

-

-

Aging: Stir the suspension for 30–60 minutes at 0–4°C. This allows the amorphous precipitate to harden into a filterable solid.

-

Filtration: Filter the crude yellow solid.

-

The "Aldehyde Wash": Wash the filter cake with cold 10% aqueous Ethanol .

-

Why: Unreacted trimethoxybenzaldehyde has higher solubility in aqueous ethanol than the chalcone. This wash removes surface impurities.

-

-

Drying: Air dry the crude solid until a constant weight is achieved. Do not apply high heat (>60°C) as wet chalcones can undergo retro-aldol cleavage.

Primary Purification: Recrystallization Strategy

The "Gold Standard" for this molecule is recrystallization from Ethanol (95% or Absolute) . If the crude is very oily, a biphasic Ethyl Acetate/Hexane system is preferred.

Protocol B: Recrystallization from Ethanol

Best for: Crude solids with >85% purity.

-

Dissolution: Transfer 10g of crude solid to a flask. Add Ethanol (95%) in small portions (start with 5 mL/g) while heating to reflux (approx. 78°C).

-

Saturation: Add just enough solvent to dissolve the solid completely at reflux. If a small amount of dark insoluble material remains, filter hot through a glass frit or cotton plug.

-

Nucleation (The Critical Phase):

-

Remove from heat and allow to cool slowly to room temperature (20–25°C) over 2 hours.

-

Do not shock-cool in an ice bath immediately; this traps impurities and causes "oiling out."

-

-

Seeding: If no crystals form at 25°C, scratch the glass or add a seed crystal.

-

Final Crystallization: Once turbidity or crystals appear, cool to 4°C for 4–12 hours.

-

Collection: Filter the bright yellow needles. Wash with ice-cold Ethanol (10 mL) .

-

Drying: Vacuum dry at 40°C.

Protocol C: "Oiling Out" Rescue (Ethyl Acetate/Hexane)

Best for: Sticky/Oily crudes containing high aldehyde content.

-

Dissolve the crude oil/solid in the minimum amount of warm Ethyl Acetate .

-

Add warm Hexane dropwise until the solution becomes slightly cloudy (turbid).

-

Add a few drops of Ethyl Acetate to clear the solution.

-

Cover and let stand at room temperature. The chalcone should crystallize out, leaving the oily aldehyde impurities in the mother liquor.

Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying 2'-hydroxychalcones, specifically addressing the "oiling out" phenomenon common with polymethoxylated derivatives.

Figure 1: Decision tree for the isolation of 2'-hydroxychalcones, highlighting rescue pathways for oily intermediates.

Quality Control & Analytical Validation

Analytical Checkpoints

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: Hexane:Ethyl Acetate (7:3).

-

Visualization: UV (254 nm) and Iodine vapor.

-

Rf Values (Approx):

-

Aldehyde: High Rf (~0.6-0.7)

-

Chalcone: Medium Rf (~0.4-0.5)

-

Acetophenone: Low/Medium Rf.

-

-

-

HPLC Purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Solvent: Acetonitrile/Water (Gradient 50% -> 100% ACN).

-

Detection: 300–350 nm (Chalcones absorb strongly here; impurities like aldehydes absorb at lower wavelengths, so 254 nm is needed for full impurity profile).

-

Structural Confirmation (NMR)

The 1H-NMR spectrum is the definitive test for the correct isomer and the presence of the Intramolecular Hydrogen Bond.

-

2'-OH Proton: Look for a sharp singlet very far downfield (δ 12.0 – 13.5 ppm ). This confirms the 2'-OH is present and H-bonded to the carbonyl. If this peak is broad or upfield (5-8 ppm), the structure may be incorrect or the solvent is disrupting the bond (use CDCl₃, not DMSO-d6, to see this effect clearly).

-